molecular formula C7H14Cl2N4 B2507253 (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2228336-54-5

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2507253
CAS No.: 2228336-54-5
M. Wt: 225.12
InChI Key: LEFMKHDNXYOYTA-DTQHMAPFSA-N
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Description

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride: is a chemical compound that features a cyclobutane ring with a triazole group attached to the third carbon and an amine group at the first carbon. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, which enhance the compound's solubility in water.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with cyclobutanone as the base structure.

  • The cyclobutane ring is first functionalized with a halogen (e.g., bromine) to introduce a reactive site.

  • The halogenated cyclobutane is then reacted with 1H-1,2,4-triazole in the presence of a base to form the triazole-substituted cyclobutane.

  • Finally, the amine group is introduced through reductive amination, and the resulting amine is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods:

  • Industrial production typically involves optimizing the reaction conditions to maximize yield and purity.

  • Large-scale reactions are conducted in reactors with precise temperature and pressure control.

  • Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The triazole ring can undergo reduction to form a triazole derivative with different functional groups.

  • Substitution: The halogenated cyclobutane can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized amines.

  • Reduction: Reduced triazole derivatives with different functional groups.

  • Substitution: Substituted cyclobutanes with various nucleophilic groups.

Scientific Research Applications

(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

  • Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its biological effects.

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Similar structure but with an aniline group instead of a cyclobutane ring.

  • Tris(4-(triazol-1-yl)phenyl)amine (TTPA): Contains multiple triazole groups attached to a phenyl ring.

Uniqueness:

  • The presence of the cyclobutane ring in (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride distinguishes it from other triazole-containing compounds, providing unique chemical and physical properties.

Properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFMKHDNXYOYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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